Cas no 1806833-63-5 (2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid)

2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid is a fluorinated pyridine derivative with a difluoromethyl substituent, offering unique reactivity and stability due to its electron-withdrawing fluorine groups. The presence of both amino and acetic acid functional groups enhances its versatility as a building block in pharmaceutical and agrochemical synthesis. The difluoromethyl and fluorine substitutions improve metabolic stability and bioavailability, making it valuable for drug development. Its structural features allow for selective modifications, enabling precise tuning of physicochemical properties. This compound is particularly useful in the design of bioactive molecules, where fluorination is critical for optimizing potency and pharmacokinetics. High purity and consistent quality ensure reliable performance in synthetic applications.
2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid structure
1806833-63-5 structure
商品名:2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid
CAS番号:1806833-63-5
MF:C8H7F3N2O2
メガワット:220.148592233658
CID:4810988

2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid
    • インチ: 1S/C8H7F3N2O2/c9-4-1-3(2-5(14)15)6(7(10)11)13-8(4)12/h1,7H,2H2,(H2,12,13)(H,14,15)
    • InChIKey: GBFHXCUHISTSSL-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CC(=C(N)N=1)F)CC(=O)O)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • トポロジー分子極性表面積: 76.2
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029068950-1g
2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid
1806833-63-5 97%
1g
$3,069.40 2022-03-31
Alichem
A029068950-500mg
2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid
1806833-63-5 97%
500mg
$1,711.50 2022-03-31
Alichem
A029068950-250mg
2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid
1806833-63-5 97%
250mg
$998.40 2022-03-31

2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid 関連文献

2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acidに関する追加情報

Introduction to 2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid (CAS No. 1806833-63-5)

2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid, identified by the CAS number 1806833-63-5, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that are widely explored for their pharmacological relevance, particularly in the development of novel therapeutic agents.

The structural framework of 2-amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid incorporates multiple fluorine atoms, which are strategically positioned to modulate the electronic and steric properties of the molecule. The presence of both amino and carboxylic acid functional groups further enhances its reactivity, making it a versatile intermediate in synthetic chemistry. The compound's fluorinated backbone is particularly noteworthy, as fluorine atoms are known to influence metabolic stability, binding affinity, and overall pharmacokinetic profiles in drug candidates.

In recent years, there has been a growing interest in fluorinated pyridines as key structural motifs in medicinal chemistry. These derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into the pyridine ring can lead to enhanced lipophilicity, improved cell membrane penetration, and increased resistance to enzymatic degradation, all of which are critical factors in drug design.

One of the most compelling aspects of 2-amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid is its potential role as a building block for more complex pharmacophores. Researchers have leveraged its reactive sites to develop novel analogs with tailored biological functions. For instance, the amino group can be further functionalized through coupling reactions with carboxylic acid derivatives, while the carboxylic acid moiety can participate in amide bond formation. These transformations have enabled the synthesis of diverse scaffolds that are being evaluated for their therapeutic efficacy.

The difluoromethyl group at the 6-position is particularly intriguing from a structural perspective. This substituent not only contributes to the molecule's overall lipophilicity but also serves as a metabolic handle that can influence drug metabolism pathways. In drug discovery, such features are often exploited to optimize pharmacokinetic profiles, ensuring that the drug remains active within the body for an extended period while minimizing off-target effects.

Recent advancements in computational chemistry have further facilitated the exploration of 2-amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid and its derivatives. Molecular modeling studies have provided insights into how fluorine atoms modulate intermolecular interactions, helping researchers predict binding affinities and optimize lead compounds. These computational approaches complement traditional experimental techniques, enabling more efficient screening processes and accelerating the discovery pipeline.

In clinical research, 2-amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid has been investigated for its potential applications in oncology. Preliminary studies suggest that certain fluorinated pyridines exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The structural features of this compound make it a promising candidate for further development as an anticancer agent. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating neurological disorders associated with dysregulated kinase activity.

The synthesis of 2-amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid presents unique challenges due to its fluorinated nature. However, modern synthetic methodologies have made significant strides in facilitating access to such complex molecules. Transition-metal-catalyzed reactions, particularly those involving palladium and copper catalysts, have enabled efficient introductions of fluorine atoms at specific positions within the pyridine ring. These advances have not only improved yields but also allowed for greater control over regioselectivity during synthesis.

The role of fluorinated pyridines in drug development extends beyond oncology; they are also being explored in infectious diseases and inflammatory conditions. The ability of these compounds to modulate immune responses has been particularly promising in treating autoimmune disorders and chronic infections. By targeting specific pathways involved in inflammation and pathogen survival, 2-amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid and its derivatives offer hope for new therapeutic strategies.

As research continues to uncover new biological functions and synthetic applications for 2-amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid, it is clear that this compound will remain a cornerstone in pharmaceutical chemistry. Its unique structural features provide a rich foundation for innovation, driving forward efforts to develop safer and more effective drugs across multiple therapeutic areas. The continued exploration of this molecule underscores the importance of fluorinated heterocycles in modern drug discovery and development.

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